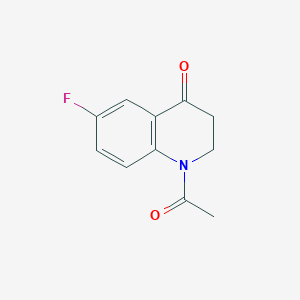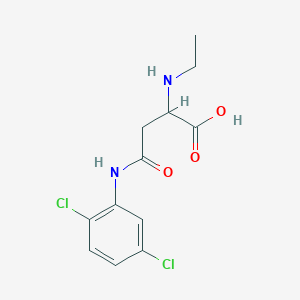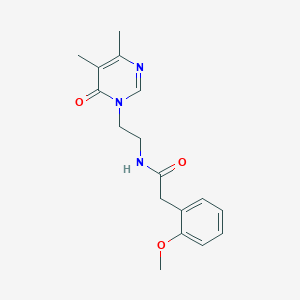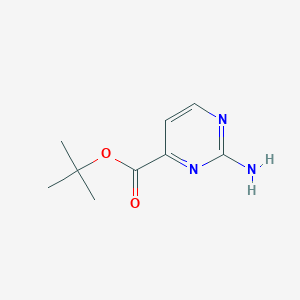
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one" is closely related to a class of compounds that have been studied for their potential as positron emission tomography (PET) ligands, specifically targeting the AMPA receptor, which is significant in the imaging of brain diseases. The compound's structure is similar to the N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that have been synthesized for this purpose .
Synthesis Analysis
The synthesis of related compounds involves the acetylation of tetrahydroisoquinoline derivatives. For instance, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl derivatives has been reported, which are designed to bind to AMPA receptors for PET imaging . The synthesis process is crucial as it impacts the purity and yield of the final compound, which in turn affects its suitability as a PET ligand.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydroisoquinoline core, which is modified with various substituents to enhance binding to the AMPA receptor. The single crystal structure of a potent compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been reported, providing insights into the three-dimensional arrangement of atoms and the potential interaction with the receptor .
Chemical Reactions Analysis
The chemical reactivity of the tetrahydroquinolin-4-one derivatives includes nitration reactions. When 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one is nitrated, mixtures of nitroquinolones are formed, which can be isolated and characterized . These reactions are important for modifying the electronic and steric properties of the compound, which may affect its binding affinity and selectivity towards the AMPA receptor.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are critical for their function as PET ligands. For example, the carbon-11 labeled 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed good initial brain uptake in rats but was rapidly cleared and exhibited relatively homogenous distribution, which made it unsuitable as a PET imaging agent . The resolution and stereochemistry of these compounds also play a significant role in their biological activity, as seen with the (R)- and (S)-enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, where the (R)-enantiomer showed higher anticonvulsant and antagonistic effects .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound that has been utilized in various chemical synthesis processes. Its derivatives have been studied for their structures and constants, as seen in the nitration of 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one which leads to the formation of mixtures of nitroquinolones (Bolotina, Lopatin, & Bekhli, 1982). Furthermore, its role in the synthesis of new natural products like helquinoline, a tetrahydroquinoline derivative with biological activity, highlights its importance in medicinal chemistry (Asolkar et al., 2004).
Pharmacological and Biological Activity
The compound has been a subject of interest in pharmacological research. For example, its derivative, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), has been studied for its resolution in different solvents and its potential in economic resolution processes, which is significant for pharmaceutical applications (Bálint et al., 2002). Additionally, it has been used in the synthesis of flumequine, an antibacterial agent, highlighting its role in the development of therapeutic agents (Bálint et al., 1999).
Photophysical Properties
The compound and its derivatives have also been the focus of studies investigating their photophysical properties. For instance, the role of excited state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives was studied to understand the behavior of the 1,4-dihydro-4-oxoquinoline ring, which is structurally related to 1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one (Cuquerella, Miranda, & Bosca, 2006).
Chemical Analysis and Imaging
Its potential in chemical analysis and imaging is also noteworthy. For example, the synthesis of carbon-11 and fluorine-18 labeled derivatives of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as potential PET AMPA receptor ligands for imaging brain diseases demonstrates its applicability in advanced imaging techniques (Gao, Kong, Clearfield, & Zheng, 2006).
Propiedades
IUPAC Name |
1-acetyl-6-fluoro-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(14)13-5-4-11(15)9-6-8(12)2-3-10(9)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXOTJGEOPOODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)



![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)


![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)
![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)